molecular formula C19H23N3O5 B2721332 ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 847412-19-5

ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B2721332
CAS No.: 847412-19-5
M. Wt: 373.409
InChI Key: IMLRVTIILNQZON-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound that features a combination of furan, piperazine, and pyrrole moieties

Scientific Research Applications

Ethyl 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps, starting with the preparation of the individual components:

    Furan-2-carbonyl chloride: This can be synthesized from furan-2-carboxylic acid by reacting it with thionyl chloride.

    Piperazine: This is commercially available but can also be synthesized from ethylenediamine.

    3,5-Dimethyl-1H-pyrrole-2-carboxylate: This can be synthesized from 3,5-dimethylpyrrole by esterification with ethyl chloroformate.

The final compound is obtained by acylation of piperazine with furan-2-carbonyl chloride, followed by coupling with ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: N-substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate.

Properties

IUPAC Name

ethyl 4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-4-26-19(25)16-12(2)15(13(3)20-16)18(24)22-9-7-21(8-10-22)17(23)14-6-5-11-27-14/h5-6,11,20H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLRVTIILNQZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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